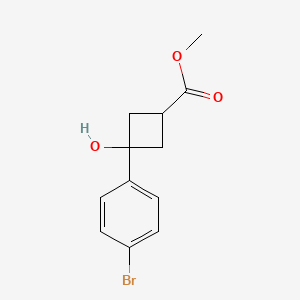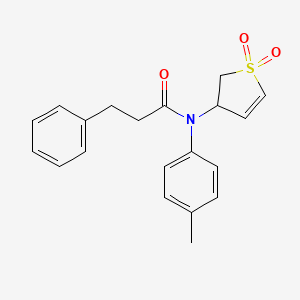![molecular formula C20H22N2O4 B2705970 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941873-03-6](/img/structure/B2705970.png)
2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity in Cancer Stem Cells
Novel derivatives of benzamide, including 2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, have been synthesized and evaluated for antitumor activity against cancer stem cells. These compounds were found to be active against side population cancer stem cells, with some exhibiting significant in vitro anti-proliferative effects and inhibitory effects on tumor growth in animal models. This research highlights the potential of such compounds in targeting cancer stem cells, a critical aspect of cancer therapy that aims at eradicating tumors at their root to prevent recurrence and metastasis (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Anti-Tubercular Scaffold
In another study, derivatives of this compound were synthesized and evaluated for their potential as anti-tubercular agents. These compounds demonstrated promising activity against Mycobacterium tuberculosis, with some showing IC50 values of less than 1 µg/mL. Their non-cytotoxic nature against human cell lines and favorable physicochemical properties, including compliance with Lipinski’s rule of five, suggest their potential as lead compounds in the development of new anti-tubercular drugs (Nimbalkar et al., 2018).
Compulsive Food Consumption and Binge Eating
Research into the mechanisms of compulsive food consumption and binge eating has identified the role of orexin receptors in these behaviors. Compounds targeting these receptors, including analogs of this compound, have been investigated for their potential to reduce binge eating in animal models. These studies contribute to the understanding of the neurobiological underpinnings of eating disorders and offer a basis for developing novel therapeutic strategies (Piccoli et al., 2012).
Antimicrobial and Antifungal Activities
Further applications of benzamide derivatives include their antimicrobial and antifungal activities. Studies on various substituted benzamides have shown their potential in inhibiting the growth of pathogenic microorganisms. This research opens up possibilities for the development of new antimicrobial agents to combat resistant bacterial and fungal infections, addressing a growing concern in global health (Talupur, Satheesh, & Chandrasekhar, 2021).
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-10-17(18(13-16)26-2)20(24)21-14-6-5-7-15(12-14)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVUKXKTOVXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2705890.png)

![5-cyclopropyl-2-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2705892.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2705899.png)
![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)
